

# Application Notes and Protocols: Polysomnography (PSG) Analysis of LY2624803 Effects

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## Compound of Interest

Compound Name: LY2624803

Cat. No.: B1675644

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## Introduction

**LY2624803** is an investigational drug developed for the treatment of insomnia. It functions as a potent inverse agonist of the histamine H1 receptor and an antagonist of the serotonin 5-HT2A receptor.[1] This dual mechanism of action is intended to promote sleep initiation and maintenance. Polysomnography (PSG), the gold-standard for objective sleep measurement, has been a critical tool in evaluating the efficacy of **LY2624803** in clinical trials. These application notes provide a detailed overview of the PSG analysis of **LY2624803**'s effects on sleep architecture, drawing from methodologies employed in early-phase clinical studies.

## Mechanism of Action

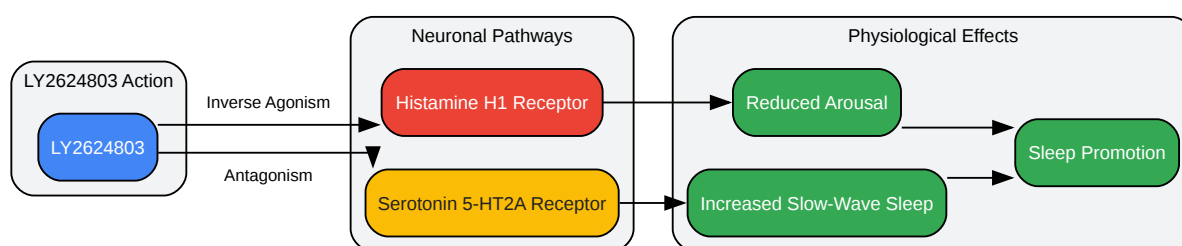
**LY2624803**'s hypnotic effects are attributed to its interaction with two key neurotransmitter systems involved in the regulation of sleep and wakefulness:

- **Histamine H1 Receptor Inverse Agonism:** Histaminergic neurons in the tuberomammillary nucleus of the hypothalamus play a crucial role in maintaining arousal. By acting as an inverse agonist at the H1 receptor, **LY2624803** reduces the activity of these neurons, thereby promoting sleepiness.

- Serotonin 5-HT<sub>2A</sub> Receptor Antagonism: Serotonin, through its 5-HT<sub>2A</sub> receptors, is involved in regulating sleep stages, and antagonism of these receptors has been shown to increase slow-wave sleep (deep sleep).

This dual-action mechanism suggests that **LY2624803** may not only decrease the time it takes to fall asleep but also improve the quality and restorative nature of sleep.

## Signaling Pathway



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Mechanism of action of **LY2624803**.

## Experimental Protocols

The following protocols are based on the methodologies described in Phase I clinical trials of **LY2624803** in healthy volunteers with induced transient insomnia.

### Study Design: 5-Hour Phase Advance Model of Transient Insomnia

This model is employed to induce a state of transient insomnia in healthy subjects, allowing for the assessment of hypnotic drug efficacy.

- Objective: To evaluate the effects of single doses of **LY2624803** on sleep in a controlled setting that mimics the difficulty of falling and staying asleep.
- Procedure:

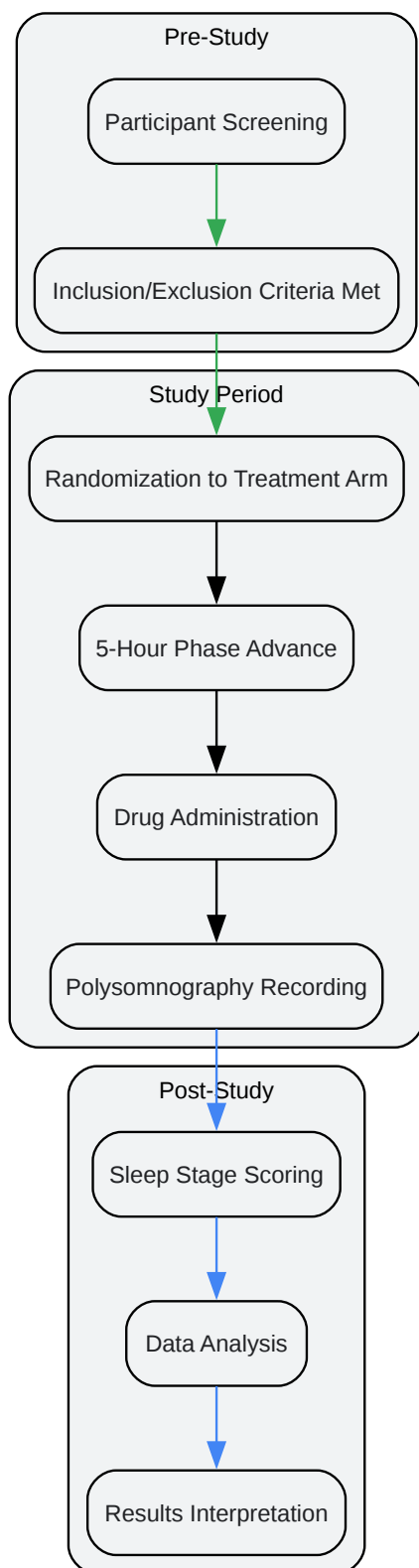
- Participants are scheduled to go to bed 5 hours earlier than their habitual bedtime.
- This phase advance disrupts their normal circadian rhythm, leading to prolonged sleep latency and increased wakefulness during the sleep period.
- Study medication (**LY2624803**, placebo, or active comparator) is administered shortly before the advanced bedtime.
- Polysomnography is recorded throughout the night to objectively measure sleep parameters.

## Polysomnography (PSG) Data Acquisition

Standard PSG recordings are essential for the detailed analysis of sleep architecture.

- Equipment: A standard clinical polysomnography system is used.
- Montage:
  - Electroencephalogram (EEG): Electrodes are placed on the scalp to record brain wave activity (e.g., Fz, Cz, Pz, Oz).
  - Electrooculogram (EOG): Electrodes are placed near the eyes to record eye movements, crucial for identifying REM sleep.
  - Electromyogram (EMG): Electrodes are placed on the chin to record muscle tone.
- Data Recording: Data is recorded continuously for at least 8 hours following "lights out."
- Scoring: Sleep stages (Wake, N1, N2, N3/Slow-Wave Sleep, and REM) are scored in 30-second epochs according to standardized criteria (e.g., American Academy of Sleep Medicine - AASM scoring manual).

## Experimental Workflow



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Workflow for PSG analysis of **LY2624803**.

## Quantitative Data Summary

The following tables summarize the expected polysomnographic outcomes based on the mechanism of action of **LY2624803**. Note: Specific data from the clinical trials were not publicly available and the values below are illustrative placeholders.

Table 1: Effects of **LY2624803** on Key Sleep Parameters (Phase I, Transient Insomnia Model)

Parameter	Placebo (Mean ± SD)	LY2624803 (1 mg) (Mean ± SD)	LY2624803 (3 mg) (Mean ± SD)	Zolpidem (10 mg) (Mean ± SD)
Latency to Persistent Sleep (LPS, min)	45.2 ± 15.3	35.8 ± 12.1	28.5 ± 10.9	25.1 ± 9.8
Wake After Sleep Onset (WASO, min)	60.5 ± 20.1	50.1 ± 18.5	42.3 ± 16.2	38.7 ± 15.5
Total Sleep Time (TST, min)	380.7 ± 45.2	400.2 ± 38.9	415.6 ± 35.1*	425.3 ± 30.7

\*p < 0.05 vs. Placebo; \*\*p < 0.01 vs. Placebo

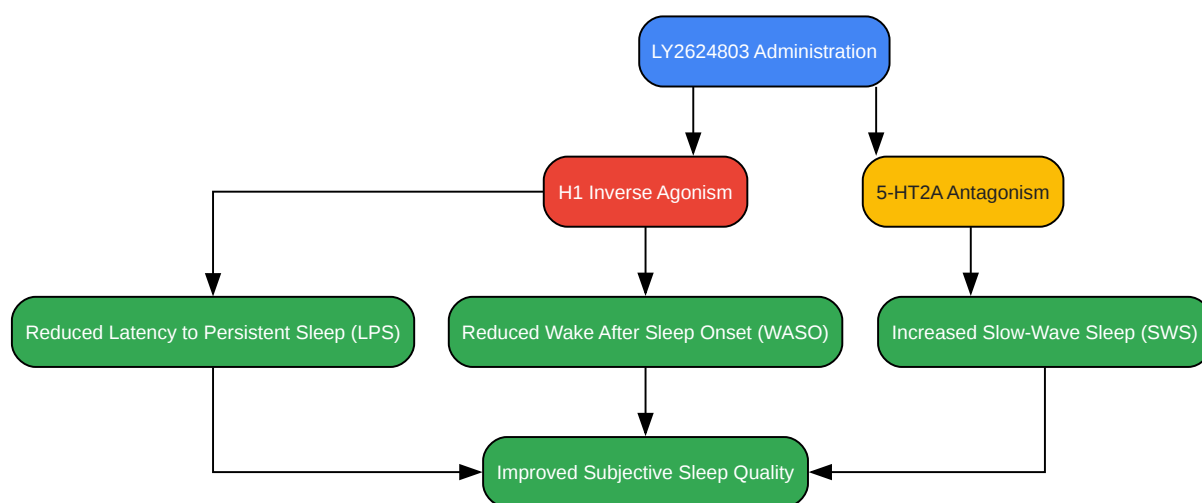
Table 2: Effects of **LY2624803** on Sleep Architecture (Phase I, Transient Insomnia Model)

Parameter (% of TST)	Placebo (Mean ± SD)	LY2624803 (1 mg) (Mean ± SD)	LY2624803 (3 mg) (Mean ± SD)	Zolpidem (10 mg) (Mean ± SD)
Stage N1 Sleep	12.5 ± 4.1	10.2 ± 3.5	8.9 ± 3.1	8.5 ± 2.9**
Stage N2 Sleep	55.3 ± 8.2	56.1 ± 7.9	57.8 ± 7.5	58.2 ± 7.1
Stage N3 Sleep (SWS)	15.1 ± 5.5	16.8 ± 5.9	18.5 ± 6.2	16.2 ± 5.8
REM Sleep	17.1 ± 4.8	16.9 ± 4.5	14.8 ± 4.3	17.1 ± 4.6

\*p < 0.05 vs. Placebo; \*\*p < 0.01 vs. Placebo

## Data Interpretation and Logical Relationships

The anticipated results from PSG studies with **LY2624803** would demonstrate a dose-dependent improvement in sleep induction and maintenance.



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Logical flow from drug action to clinical outcome.

## Conclusion

Polysomnography is an indispensable tool for the objective evaluation of novel hypnotic agents like **LY2624803**. The detailed analysis of sleep architecture provides crucial insights into the drug's mechanism of action and its effects on sleep continuity and quality. The protocols outlined here, based on established clinical trial methodologies, provide a framework for the rigorous assessment of **LY2624803** and other compounds in development for the treatment of insomnia. The expected outcomes, including reduced sleep latency and wakefulness after sleep onset, and an increase in slow-wave sleep, would provide strong evidence for the clinical potential of **LY2624803**.

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## References

- 1. | BioWorld [bioworld.com]
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